5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxadiazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles .
Scientific Research Applications
5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of high-energy materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different reactivity and is used in various applications.
Uniqueness: 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N2O3 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
5-ethyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9) |
InChI Key |
XCGHNLDUTZREGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
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